8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
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Overview
Description
8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core fused with a dioxin ring and substituted with benzoyl and ethoxybenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core is synthesized through a series of cyclization reactions.
Introduction of the Dioxin Ring: The dioxin ring is introduced via a condensation reaction with appropriate diol compounds.
Substitution with Benzoyl and Ethoxybenzenesulfonyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could produce a variety of substituted quinoline compounds.
Scientific Research Applications
8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes and organic semiconductors.
Mechanism of Action
The mechanism of action of 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
[1,4]dioxino[2,3-f]quinazoline derivatives: These compounds also feature a dioxin ring fused with a quinoline or quinazoline core and have similar biological activities.
Carbazole-dioxino derivatives: These compounds are used in material science for their unique electronic properties.
Uniqueness
8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in cancer progression makes it a promising candidate for further research and development.
Properties
IUPAC Name |
[9-(4-ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6S/c1-2-31-18-8-10-19(11-9-18)34(29,30)26-20-14-23-24(33-13-12-32-23)15-22(20)27-16-21(26)25(28)17-6-4-3-5-7-17/h3-11,14-16H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSLHBEOYRVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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